molecular formula C18H16N2O3 B11365498 N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11365498
M. Wt: 308.3 g/mol
InChI Key: DGULKAYMZLFIQI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an oxazole ring

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)12-19-18(21)16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)

InChI Key

DGULKAYMZLFIQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methoxybenzylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux, and the product is isolated through crystallization or recrystallization from a suitable solvent such as ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

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